7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyrimido[4,5-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing its interaction with cyclin and ATP .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Pharmacokinetics
Similar compounds have been shown to have good-to-excellent potency against cancer cell lines , suggesting they may have favorable bioavailability and cellular uptake.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells. This is due to its potential inhibition of CDK2, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and ketones under catalytic conditions.
Introduction of the Phenyl Group: This step often involves a substitution reaction where a phenyl group is introduced to the core structure.
Attachment of the Furylmethyl Group: The final step involves the attachment of the furylmethyl group through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially altering its electronic properties.
Substitution: The phenyl and furylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways.
Medicine
In medicine, 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has shown promise as a potential therapeutic agent. Its interactions with molecular targets such as kinases and receptors are being explored for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in material science and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their substituents.
Piperidine Derivatives: These compounds have a piperidine ring instead of a pyrimidine core but exhibit similar biological activities.
Uniqueness
What sets 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of a furan ring, phenyl group, and pyrimido[4,5-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15-13-10-19-16(18-9-12-7-4-8-25-12)20-14(13)21-17(24)22(15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXNZMSYDPYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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